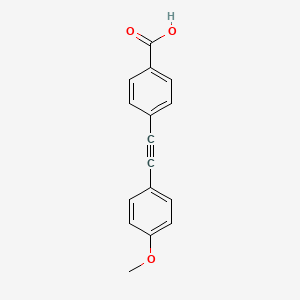

4-(4-Methoxy-phenylethynyl)-benzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-(4-Methoxy-phenylethynyl)-benzoic acid is a benzoic acid derivative featuring a rigid ethynyl (C≡C) spacer connecting the aromatic benzoic acid core to a para-methoxyphenyl group. The compound’s linear geometry and conjugation may enhance π-π stacking in crystalline phases or modulate biological interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Methoxy-phenylethynyl)-benzoic acid typically involves the following steps:

Starting Materials: The synthesis begins with 4-methoxyphenylacetylene and 4-bromobenzoic acid.

Reaction Conditions: A palladium-catalyzed Sonogashira coupling reaction is employed to couple the 4-methoxyphenylacetylene with 4-bromobenzoic acid. The reaction is carried out in the presence of a base such as triethylamine and a solvent like dimethylformamide (DMF) under an inert atmosphere.

Purification: The resulting product is purified using column chromatography to obtain the desired this compound.

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: 4-(4-Methoxy-phenylethynyl)-benzoic acid can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

Reduction: The phenylethynyl moiety can be reduced to form a phenylethyl group.

Substitution: The benzoic acid group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas (H2) atmosphere.

Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3) under appropriate conditions.

Major Products:

Oxidation: Formation of 4-(4-Methoxy-phenyl)-benzoic acid.

Reduction: Formation of 4-(4-Methoxy-phenylethyl)-benzoic acid.

Substitution: Formation of substituted derivatives depending on the electrophile used.

Scientific Research Applications

4-(4-Methoxy-phenylethynyl)-benzoic acid has several applications in scientific research, including:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential lead compound for drug development due to its unique structural features.

Industry: Utilized in the development of advanced materials, such as polymers and liquid crystals, due to its rigid and planar structure.

Mechanism of Action

The mechanism of action of 4-(4-Methoxy-phenylethynyl)-benzoic acid involves its interaction with specific molecular targets and pathways. The compound’s methoxy and phenylethynyl groups contribute to its binding affinity and selectivity towards certain enzymes or receptors. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Analogues

2.1.1. 4-(3-Chloroanilino)benzoic Acid

- Substituent: 3-Chloroanilino group (NH-linked 3-chlorophenyl).

- Synthesis : Buchwald-Hartwig amination of 4-chlorobenzoic acid and 3-chloroaniline .

- Properties: Molecular Weight: 247.67 g/mol (C₁₃H₁₀ClNO₂). Crystal Structure: Monoclinic (space group P2₁/c), dihedral angle of 34.66° between aromatic rings, acid dimer formation via O—H···O hydrogen bonds .

4-[(4-Methoxyphenyl)methoxy]benzoic Acid

- Substituent : Ether-linked 4-methoxyphenyl group.

- Molecular Weight : 258.27 g/mol (C₁₅H₁₄O₄) .

- Key Differences : The ether linkage introduces flexibility compared to the rigid ethynyl spacer in the target compound. The methoxy group’s electron-donating effect may reduce benzoic acid acidity relative to ethynyl derivatives.

4-(4-n-Pentylphenyl)benzoic Acid

- Substituent : 4-n-Pentylphenyl group.

- Properties: Molecular Weight: 268.35 g/mol (C₁₈H₂₀O₂). Melting Point: 268°C (polymorph crystallized from methanol) . Applications: Likely used in liquid crystal research due to the alkyl chain’s influence on mesophase behavior.

4-(1-Hydroxy-cyclohexylethynyl)-benzoic Acid

4-(Methoxymethyl)benzoic Acid

- Substituent : Methoxymethyl group (-CH₂OCH₃).

Comparative Analysis

Electronic and Steric Effects

- Acidity: The ethynyl group’s electron-withdrawing nature lowers the pKa of the benzoic acid, but the para-methoxy group counteracts this via resonance donation. In contrast, 4-(3-Chloroanilino)benzoic acid combines electron-withdrawing Cl and electron-donating NH, leading to intermediate acidity.

- Crystallinity : Ethynyl-linked compounds (e.g., target compound) exhibit rigid, planar structures favoring π-π stacking, while ether-linked analogues (e.g., 4-[(4-Methoxyphenyl)methoxy]benzoic acid) adopt less ordered packing due to rotational freedom.

Biological Activity

4-(4-Methoxy-phenylethynyl)-benzoic acid, a compound of significant interest in medicinal chemistry, has been studied for its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a benzoic acid moiety with a methoxy-substituted phenylethynyl group. This unique structure contributes to its biological activity.

Antimicrobial Properties

Research has indicated that this compound exhibits notable antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, suggesting its potential as an antimicrobial agent. The compound's mechanism may involve disruption of bacterial cell membranes, leading to cell lysis.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies have demonstrated that it can inhibit the proliferation of cancer cell lines, including breast and prostate cancer cells. The proposed mechanism involves the induction of apoptosis through the activation of caspase pathways and modulation of cell cycle regulators.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast Cancer) | 12.5 | Induction of apoptosis |

| PC-3 (Prostate Cancer) | 15.3 | Cell cycle arrest |

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, this compound has shown anti-inflammatory effects. It inhibits the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are key enzymes involved in inflammatory processes. This inhibition suggests potential therapeutic applications in treating inflammatory diseases.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The compound may bind to various receptors or enzymes, modulating their activity and influencing cellular signaling pathways. For instance, its interaction with the metabotropic glutamate receptor (mGluR) has been highlighted as a crucial aspect of its action in neuropharmacology.

Study on Anticancer Activity

A recent study published in the Journal of Medicinal Chemistry evaluated the anticancer effects of this compound on MCF-7 and PC-3 cell lines. The results indicated a dose-dependent reduction in cell viability, with significant apoptosis observed at higher concentrations. Flow cytometry analysis confirmed increased levels of active caspases, indicating that the compound induces programmed cell death through intrinsic pathways .

Anti-inflammatory Research

In another study focused on inflammatory responses, the compound was tested in a murine model of acute inflammation. Administration of this compound resulted in a marked decrease in paw edema and reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 .

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing 4-(4-Methoxy-phenylethynyl)-benzoic acid, and what key reaction parameters influence yield?

- Methodological Answer : The synthesis typically involves a Sonogashira coupling between 4-iodobenzoic acid and 4-methoxyphenylacetylene. Key parameters include:

- Catalyst system : 5–10 mol% Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ with CuI as a co-catalyst .

- Solvent and base : Use anhydrous THF or DMF with triethylamine to neutralize HI byproducts .

- Temperature : 80–100°C under inert atmosphere (N₂/Ar) for 12–24 hours .

Post-synthesis, purify via recrystallization (ethanol/water) or column chromatography (silica gel, hexane/ethyl acetate gradient) to achieve >95% purity .

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Identify methoxy protons (δ 3.8 ppm, singlet) and ethynyl carbons (δ 85–95 ppm). Carboxylic acid protons may appear broadened in DMSO-d₆ .

- IR Spectroscopy : Confirm O-H stretch (2500–3000 cm⁻¹) and alkyne C≡C stretch (~2100 cm⁻¹) .

- HPLC-UV : Use a C18 column (λ = 254 nm) with acetonitrile/water (0.1% TFA) mobile phase to assess purity (>98%) .

Q. What are the recommended storage conditions to ensure the stability of this compound?

- Methodological Answer : Store in airtight amber vials under nitrogen at -20°C. Stability data from analogous compounds () show <5% decomposition over 6 months under these conditions. Avoid exposure to strong oxidizers (e.g., HNO₃) and humidity .

Advanced Research Questions

Q. How should researchers approach optimizing solvent systems and catalyst combinations to resolve low yield issues in the Sonogashira synthesis of this compound?

- Methodological Answer :

- Design of Experiments (DoE) : Vary solvents (THF vs. DMF), Pd catalysts (heterogeneous Pd/C vs. homogeneous Pd(PPh₃)₄), and bases (Et₃N vs. K₂CO₃). Use a central composite design to model interactions .

- Case Study : reports a 20% yield increase in THF with Pd(PPh₃)₄ compared to DMF due to improved solubility of intermediates.

- Troubleshooting : If byproducts dominate, add a scavenger (e.g., tetraethylammonium chloride) or reduce reaction time to minimize side reactions .

Q. What strategies are recommended for investigating the biological interactions of this compound with enzyme targets like COX-2?

- Methodological Answer :

- In Silico Docking : Use AutoDock Vina to predict binding modes at COX-2’s active site. Focus on hydrogen bonding with Arg120 and hydrophobic interactions with the methoxy group .

- In Vitro Validation :

- Surface Plasmon Resonance (SPR) : Measure binding kinetics (ka/kd) using immobilized COX-2 .

- Enzyme Inhibition Assay : Compare IC₅₀ values against celecoxib (positive control) in a COX-2 fluorometric assay .

Q. How can contradictory solubility data (polar vs. non-polar solvents) be reconciled through experimental design?

- Methodological Answer :

- Phase Solubility Studies : Prepare saturated solutions in binary systems (e.g., DMSO/water, ethanol/hexane) and quantify solubility via UV-Vis (λmax = 270 nm).

- Statistical Analysis : Apply ANOVA to identify solvent polarity and temperature as critical factors. For example, shows enhanced solubility in DMSO/water (70:30) at 40°C .

- Alternative Approach : Use dynamic light scattering (DLS) to monitor aggregation in non-polar solvents, which may artificially lower measured solubility .

Q. Key Notes

- Structural analogs (e.g., ) inform methodologies for synthesis and bioactivity studies.

- Advanced questions emphasize systematic optimization (DoE) and multi-modal validation (SPR + docking).

Properties

Molecular Formula |

C16H12O3 |

|---|---|

Molecular Weight |

252.26 g/mol |

IUPAC Name |

4-[2-(4-methoxyphenyl)ethynyl]benzoic acid |

InChI |

InChI=1S/C16H12O3/c1-19-15-10-6-13(7-11-15)3-2-12-4-8-14(9-5-12)16(17)18/h4-11H,1H3,(H,17,18) |

InChI Key |

XPGDOEMLMDQPGP-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)C#CC2=CC=C(C=C2)C(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.